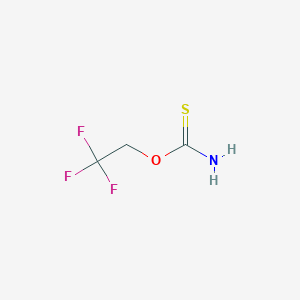

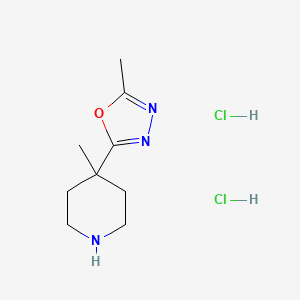

![molecular formula C20H29N3O2 B2996721 N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide CAS No. 946281-16-9](/img/structure/B2996721.png)

N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

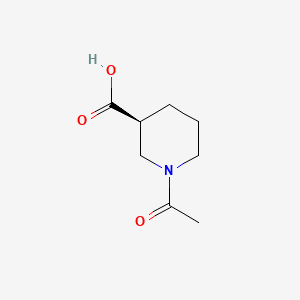

“N’-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide” is a complex organic compound. It contains a cyclohexyl group, which is a cycloalkane and consists of a ring of six carbon atoms . It also contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a cyclic structure, while the quinoline would contribute an aromatic ring system .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The cyclohexyl group is generally quite stable, but can undergo reactions such as halogenation or oxidation. The quinoline group is aromatic and can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Radical Cyclization : The cyclization of aryl radicals has been utilized to create oxindoles and quinolones bearing spirocyclohexadienone rings. This versatile reaction has applications in the synthesis of various compounds, including vasopressin inhibitors and aza-galanthamine (Gonzalez-Lopez de Turiso & Curran, 2005).

Biological Applications

- Antibacterial Activity : Quinoline derivatives have shown promising results in antibacterial activity. Studies on various quinoline carboxylic acids have established their efficacy in inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication (Domagala et al., 1988).

- Antitubercular Properties : Some quinoline derivatives have demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Kantevari et al., 2011).

Therapeutic Research

- Cytotoxic Activity : Certain quinoline derivatives have exhibited potent cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Deady et al., 2003).

- Neuroprotective Effects : Quinoline derivatives have also been explored for their effects on memory and learning, particularly in the context of Alzheimer's disease and related neurodegenerative conditions (Isomae et al., 2003).

Photophysical Properties

- Liquid Crystal Displays : Some quinoline derivatives have been synthesized for use as dyes in liquid crystal displays, demonstrating good orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

Antiviral Research

- Hepatitis C Virus Inhibition : Quinoline derivatives have shown promise as inhibitors against the Hepatitis C virus, an area of significant medical interest (Liu et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-19(24)20(25)22-17-7-3-2-4-8-17/h9-10,14,17H,2-8,11-13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRFHCXCOHHOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclohexyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2996639.png)

![N-(4-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2996645.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)

![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)

![3-Methylthieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2996659.png)